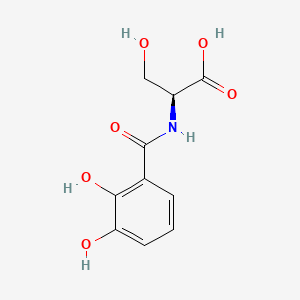

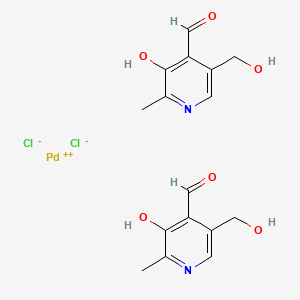

Palladium, dichlorobispyridoxal-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Palladium is a chemical element with the symbol Pd and atomic number 46. It is a rare and lustrous silvery-white metal discovered in 1803 by William Hyde Wollaston . Palladium, along with platinum, rhodium, ruthenium, iridium, and osmium form a group of elements referred to as the platinum group metals (PGMs). These elements have similar chemical properties, but palladium has the lowest melting point and is the least dense among them .

Synthesis Analysis

Palladium nanoparticles (Pd NPs) are in increasing demand due to their excellent catalytic activity and the rising cost of palladium . They are synthesized using various chemical and physical methods. The physical methods require energy-intensive processes that include maintaining high temperatures and/or pressure. The chemical methods usually involve harmful solvents, hazardous reducing or stabilizing agents, or produce toxic pollutants and by-products .

Molecular Structure Analysis

Palladium clusters have been extensively investigated due to their unique properties. The ground state structures of small palladium clusters are more sensitive to the charge states . For medium size Pd clusters, a face-centered cubic (fcc)-like growth behavior is found .

Chemical Reactions Analysis

Palladium-catalyzed reactions are widely used in the pharmaceutical industry and the wider synthetic chemistry community, as they offer a facile way of accessing important functional motifs in molecules through the formation of carbon–carbon or carbon–heteroatom bonds .

Physical And Chemical Properties Analysis

Palladium is the least dense and has the lowest melting point of the platinum group metals . It can be found alloyed with gold and other platinum-group metals in various locations around the world . At room temperatures, palladium has an unusual property of absorbing nearly 900 times its own volume of hydrogen .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

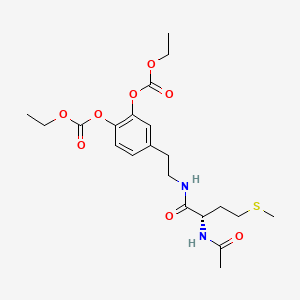

IUPAC Name |

3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;palladium(2+);dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H9NO3.2ClH.Pd/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;/h2*2,4,10,12H,3H2,1H3;2*1H;/q;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZASCSRRLACYJC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CO.CC1=NC=C(C(=C1O)C=O)CO.[Cl-].[Cl-].[Pd+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2O6Pd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palladium, dichlorobispyridoxal- | |

CAS RN |

84206-78-0 |

Source

|

| Record name | Dichlorobispyridoxalpalladium (II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084206780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol](/img/structure/B1201497.png)